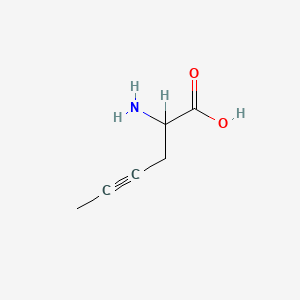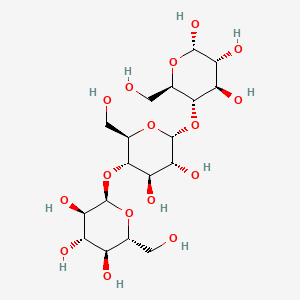![molecular formula C14H23N3O B1266354 4-amino-N-[2-(dietilamino)etil]-2-metilbenzamida CAS No. 30459-64-4](/img/structure/B1266354.png)
4-amino-N-[2-(dietilamino)etil]-2-metilbenzamida
Descripción general
Descripción
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide, commonly referred to as DEAMB, is an organic compound that has recently been used in a variety of scientific applications. DEAMB has been found to have a wide range of biochemical and physiological effects, making it a useful tool for both research and laboratory experiments.
Aplicaciones Científicas De Investigación
Aplicaciones antibacterianas
El compuesto se ha sintetizado en un complejo de ion-asociado de tetrafenilborato y se ha probado para sus propiedades antibacterianas. Mostró una actividad prometedora contra bacterias grampositivas como Staphylococcus aureus ATCC 29213 y Bacillus subtilis ATCC 10400, así como contra levaduras, incluida Candida albicans ATCC 10231 . Esto sugiere su posible uso en el desarrollo de nuevos agentes antibacterianos.
Química computacional
En el ámbito de la química computacional, las características electrónicas de las configuraciones del complejo ion-asociado del compuesto se calcularon utilizando el enfoque de la teoría del funcional de densidad (DFT). Esto implicó el uso de conjuntos de bases B3LYP de nivel 6-311 G (d,p) para analizar las características electrónicas del estado fundamental, lo cual es crucial para comprender las interacciones entre las moléculas bioactivas y los receptores .
Análisis espectroscópico
El compuesto se ha caracterizado utilizando varios métodos espectroscópicos, incluidos espectros infrarrojos, RMN, análisis elemental y espectrometría de masas. Estas técnicas son esenciales para confirmar la formación de complejos de ion-asociado o ion-par y para estudiar la estructura de los compuestos químicos .
Estudios fotofísicos
El complejo ion-asociado del compuesto se ha estudiado por sus propiedades de absorción UV, particularmente el pico de absorción UV n → π*. Esto es significativo para los estudios fotofísicos y podría tener aplicaciones en el desarrollo de materiales ópticos .
Química verde
La síntesis del complejo ion-asociado del compuesto se realizó a temperatura ambiente en agua desionizada, en consonancia con los principios de la química verde. Este enfoque minimiza el impacto ambiental y se puede utilizar como modelo para prácticas químicas sostenibles .
Mecanismo De Acción
Target of Action
The primary target of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide, also known as procainamide, is the myocardium . It acts as a membrane-stabilizing agent that reduces excitability and conductance of the myocardium .
Mode of Action
Procainamide interacts with its target, the myocardium, by suppressing pulse formation in automatic ectopic foci . This interaction results in a decrease in the excitability of the myocardium, thereby controlling abnormal heart rhythms .
Biochemical Pathways
It is known that the compound’s action is crucial to comprehending the relationships between bioactive molecules and receptor interactions .
Pharmacokinetics
It is synthesized through an ion-associate reaction at room temperature . This method of synthesis may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of procainamide’s action include a reduction in the excitability and conductance of the myocardium . This leads to the suppression of pulse formation in automatic ectopic foci, controlling abnormal heart rhythms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of procainamide. For instance, the compound was synthesized through a green chemistry approach, which involves reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide, chloride salt, and procainamide in deionized water at room temperature . This method of synthesis, which is environmentally friendly, may impact the compound’s action and stability.
Safety and Hazards
Direcciones Futuras
While specific future directions for the research and development of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide are not mentioned in the search results, the compound’s potential applications and the ongoing research into its properties suggest that it may have a role to play in various fields of study .
Análisis Bioquímico
Biochemical Properties
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, forming ion-associate complexes. These interactions are essential for understanding the relationships between bioactive molecules and receptor interactions . The compound has been characterized by various physicochemical methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry . The formation of ion-associate complexes between bioactive molecules and organic molecules is crucial for comprehending the relationships between bioactive molecules and receptor interactions .
Cellular Effects
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide exhibits significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exhibit antibacterial activity, indicating its potential impact on cellular processes . The interactions of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide with cellular components can lead to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms ion-associate complexes with bioactive molecules, which are crucial for understanding the relationships between bioactive molecules and receptor interactions . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach, providing insights into the molecular interactions and potential binding sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. The formation of ion-associate complexes and their stability over time are crucial for understanding the temporal effects of the compound . The compound’s antibacterial activity and its interactions with cellular components can lead to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to toxic or adverse effects . The dosage-dependent effects of the compound are essential for understanding its potential therapeutic applications and safety profile .
Metabolic Pathways
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s interactions with metabolic pathways are crucial for understanding its role in cellular metabolism and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation within cells . Understanding the transport and distribution of the compound is essential for comprehending its cellular effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The subcellular localization of the compound is crucial for understanding its activity and function within the cell .
Propiedades
IUPAC Name |
4-amino-N-[2-(diethylamino)ethyl]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-4-17(5-2)9-8-16-14(18)13-7-6-12(15)10-11(13)3/h6-7,10H,4-5,8-9,15H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAAUKCZXNDCGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184536 | |
| Record name | o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30459-64-4 | |
| Record name | o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030459644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Toluamide, 4-amino-N-(2-(diethylamino)ethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00184536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)


![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)









